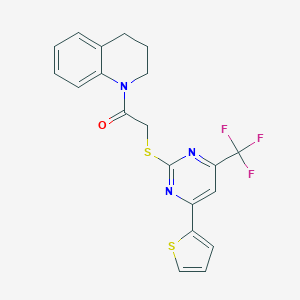
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action involves the inhibition of certain enzymes. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the inhibition of certain enzymes, particularly acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes, preventing the substrate from binding and leading to the inhibition of their activity. This mechanism of action has been confirmed through various studies, including enzyme kinetics assays and molecular docking simulations.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide can have various biochemical and physiological effects. For example, the inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can affect neurotransmission and cognitive function. The inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can affect mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has several advantages for lab experiments, including its high purity and yield, and its well-established mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the use of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in scientific research. These include the development of new synthesis methods, the identification of new enzymes that can be inhibited by the compound, and the exploration of its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the compound can be used as a tool to study the functions of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase in various physiological processes.
Métodos De Síntesis
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been synthesized using various methods, including the reaction of 2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide with 3,4-dihydroquinoline in the presence of a catalyst. Another method involves the reaction of 3,4-dihydroquinoline with 2-bromoacetyl-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine followed by the addition of sodium sulfide. These methods have been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been reported to have potential applications in scientific research, particularly in the field of enzymology. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in various physiological processes, and their inhibition by 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide can provide insights into their functions.
Propiedades
Fórmula molecular |
C20H16F3N3OS2 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C20H16F3N3OS2/c21-20(22,23)17-11-14(16-8-4-10-28-16)24-19(25-17)29-12-18(27)26-9-3-6-13-5-1-2-7-15(13)26/h1-2,4-5,7-8,10-11H,3,6,9,12H2 |
Clave InChI |
PVNVELUOBOYCIZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284236.png)
![N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284237.png)
![4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284238.png)




![4-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284254.png)
![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)
![5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284268.png)
![5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B284272.png)
![5-(4-Methoxyanilino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284273.png)